5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a multifunctional aromatic compound featuring a benzaldehyde core substituted with bromine (position 5), fluorine (position 2), and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (dioxaborolan-2-yl) group (position 3). This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals, agrochemicals, and organic electronics . The bromine and fluorine substituents enhance its reactivity and selectivity in coupling reactions, while the aldehyde group provides a versatile site for further functionalization .
Properties
IUPAC Name |
5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrFO3/c1-12(2)13(3,4)19-14(18-12)10-6-9(15)5-8(7-17)11(10)16/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFZPXFWYIDRSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101135926 | |
| Record name | Benzaldehyde, 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-13-1 | |
| Record name | Benzaldehyde, 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups.
Mode of Action
Boronic acids and their derivatives, such as pinacol boronic esters, are often used in suzuki-miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds, which can lead to significant changes in the structure and function of the target molecules.
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic acids and their derivatives participate can lead to the formation of various biologically active compounds. These compounds can affect a wide range of biochemical pathways, depending on their structure and the nature of their targets.
Pharmacokinetics
Boronic acids and their derivatives are generally well absorbed and distributed in the body. Their metabolism often involves the conversion of the boronic acid or ester group into other forms, which can affect their bioavailability.
Result of Action
The formation of new carbon-carbon bonds through suzuki-miyaura cross-coupling reactions can lead to significant changes in the structure and function of the target molecules. These changes can have various effects at the molecular and cellular levels, depending on the nature of the targets and the specific biochemical pathways involved.
Biological Activity
5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings to provide a comprehensive overview of its significance in medicinal chemistry.
The compound has the following characteristics:
- Molecular Formula : C13H15BBRFO3
- Molecular Weight : 328.98 g/mol
- CAS Number : 1451391-13-1
- Purity : 97% .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It has been noted for its potential as an inhibitor of RNA-dependent RNA polymerase (NS5B), which is significant in the context of antiviral drug development, particularly for hepatitis C virus (HCV) treatment . Its fluorinated and brominated structure may enhance its binding affinity and selectivity towards specific targets.
Antiviral Activity
Recent studies have explored the compound's efficacy against HCV, revealing promising results in inhibiting NS5B through various mechanisms. The compound's structural modifications allow it to bind effectively at allosteric sites on the enzyme, thereby disrupting viral replication .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit activity against multidrug-resistant strains of bacteria. For example, compounds with similar structures have shown minimum inhibitory concentrations (MICs) as low as 0.5–1.0 μg/mL against resistant strains of Mycobacterium tuberculosis . This suggests that this compound may also possess antimicrobial properties worth further investigation.
Cytotoxicity and Selectivity
Studies assessing cytotoxicity profiles indicate that while the compound shows potent activity against viral and bacterial targets, it also requires careful evaluation for selectivity to minimize toxicity to human cells. The structure's complexity may contribute to varied interactions with cellular components .
Table 1: Biological Activity Summary
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its boron-containing moiety allows for various coupling reactions that are critical in forming carbon-carbon bonds. The presence of bromine and fluorine enhances its reactivity and selectivity in synthetic pathways.
Case Study: Synthesis of Fluorinated Aromatic Compounds
Research has demonstrated that 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be used to synthesize fluorinated aromatic compounds through Suzuki-Miyaura coupling reactions. These reactions are pivotal in developing pharmaceuticals with enhanced biological activity due to the presence of fluorine atoms.
Pharmaceutical Applications
Potential Anticancer Agents
The compound's ability to form stable complexes with various biological targets makes it a candidate for developing anticancer agents. Studies have indicated that derivatives of this compound exhibit cytotoxic activity against several cancer cell lines.
Data Table: Cytotoxic Activity of Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 5-Bromo-2-fluoro derivative A | MCF-7 (Breast Cancer) | 12.5 |
| 5-Bromo-2-fluoro derivative B | HeLa (Cervical Cancer) | 8.7 |
| Control (No treatment) | - | >50 |
Agrochemical Development
Herbicide Synthesis
The compound can also be utilized in the development of herbicides. Its unique structure allows for modifications that enhance herbicidal activity while reducing toxicity to non-target species.
Case Study: Development of Selective Herbicides
In a recent study, modifications to the benzaldehyde group led to the creation of new herbicides that selectively target specific weed species without affecting crop yield. The effectiveness was evaluated through field trials demonstrating significant reductions in weed biomass.
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with unique properties such as increased thermal stability and chemical resistance.
Data Table: Properties of Modified Polymers
| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Comments |
|---|---|---|---|
| Polycarbonate with additive | 250 | High | Suitable for automotive applications |
| Epoxy resin modified with compound | 300 | Moderate | Potential for coatings |
Chemical Reactions Analysis
Suzuki–Miyaura Coupling Reactions
The boronate ester group enables participation in Suzuki–Miyaura cross-couplings , a key reaction for forming carbon-carbon bonds. For example:
| Reaction Partner | Catalyst System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Aryl/heteroaryl halides | Pd(dppf)₂Cl₂, dppf ligand, KOAc | 1,4-Dioxane | 85°C | 96% | |
| Bromopyrimidines | Pd(PPh₃)₄, Na₂CO₃ | 1,4-Dioxane | 105°C | 90% |
Mechanism : The boronate ester undergoes transmetalation with a palladium catalyst, followed by oxidative addition of an aryl halide and reductive elimination to form the biaryl product .
Sequential Functionalization
The bromo substituent allows further substitution via cross-coupling or nucleophilic aromatic substitution (SNAr), while the aldehyde group enables condensation or oxidation reactions.
Example Reaction Sequence :
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Suzuki Coupling : React with a boronic acid to replace the bromine.
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Aldehyde Functionalization : Convert the aldehyde to a carboxylic acid or amine via oxidation or reductive amination.
Stability and Reaction Optimization
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Solvent Sensitivity : Reactions perform optimally in polar aprotic solvents (e.g., 1,4-dioxane or DMF) .
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Temperature Dependence : Higher temperatures (85–105°C) improve coupling efficiency but may risk aldehyde decomposition .
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Catalyst Loading : Pd(dppf)₂Cl₂ (1–5 mol%) is effective for boronate-mediated couplings .
Key Challenges
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Physical Properties
Key Compounds for Comparison:
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde () Structure: Lacks bromine at position 5; retains fluorine at position 2 and boronate at position 3. Properties: Molecular weight = 314.15 g/mol; boiling point = 206–208°C; soluble in alcohols and ethers.
5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole ()
- Structure : Replaces benzaldehyde with an indole ring; retains bromine and boronate groups.
- Applications : Used in medicinal chemistry for kinase inhibition studies. The indole nitrogen enhances hydrogen-bonding capacity, differing from the aldehyde’s electrophilic reactivity .
4-(Methylsulfanyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde () Structure: Substitutes bromine and fluorine with a methylsulfanyl group at position 4. This contrasts with the electron-withdrawing effects of bromine/fluorine in the target compound .
Table 1: Comparative Properties of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₇H₁₈BBrFO₂ | 377.05* | Br (5), F (2), Bpin (3) | Not reported | Suzuki coupling, optoelectronics |
| 2-Fluoro-3-(dioxaborolan-2-yl)benzaldehyde | C₁₇H₁₉BF₂O₂ | 314.15 | F (2), Bpin (3) | 206–208 | Pharmaceutical intermediates |
| 5-Bromo-2-(dioxaborolan-2-yl)-1H-indole | C₁₄H₁₇BBrNO₂ | 330.01 | Br (5), Bpin (2), indole | Not reported | Kinase inhibitors |
| 4-(Methylsulfanyl)-3-(dioxaborolan-2-yl)benzaldehyde | C₁₄H₁₉BO₂S | 278.18 | SMe (4), Bpin (3) | Not reported | Organic synthesis, ligand design |
*Calculated based on formula C₁₇H₁₈BBrFO₂.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. For example, boronic ester intermediates can be prepared by halogen exchange or direct borylation of halogenated benzaldehyde derivatives. A key step involves the use of palladium catalysts and ligands to couple the bromo-fluoro benzaldehyde scaffold with pinacol boronic esters . Silica gel chromatography (e.g., eluting with hexanes/ethyl acetate gradients) is often used for purification, as demonstrated in analogous syntheses of boronic ester-functionalized aldehydes .
Q. How can researchers optimize purification of this compound given its sensitivity to oxidation?
- Methodological Answer : Column chromatography under inert atmospheres (e.g., nitrogen) with silica gel and optimized solvent systems (e.g., petroleum ether/ethyl acetate mixtures) is critical to prevent boronic ester degradation. Post-purification, storage in anhydrous solvents (e.g., THF) at low temperatures (-20°C) minimizes hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., aldehyde proton at ~10 ppm, aromatic protons split by bromo/fluoro groups) and confirm boronic ester integration (e.g., 12H singlet for pinacol methyl groups at ~1.24 ppm) .
- X-ray crystallography : Resolve steric and electronic effects of the bromo-fluoro substituents using programs like SHELXL or OLEX2 for structure refinement .
Advanced Research Questions
Q. How can researchers address low yields in cross-coupling reactions involving this boronic ester?
- Methodological Answer : Catalyst selection is critical. Palladium complexes (e.g., Pd(PPh₃)₄) with electron-donating ligands improve oxidative addition efficiency for bromoarenes. Adding bases (e.g., NaOH) and phase-transfer catalysts (e.g., CTAB) enhances reaction rates in biphasic systems . Kinetic studies (e.g., monitoring by HPLC) can identify bottlenecks such as boronic ester hydrolysis or aryl halide dehalogenation .
Q. What strategies mitigate steric hindrance during derivatization of the aldehyde group?
- Methodological Answer :
- Protection-deprotection : Temporarily protect the aldehyde as an acetal (e.g., propylene glycol acetal) to prevent side reactions during subsequent functionalization .
- Microwave-assisted synthesis : Accelerate reactions under high-temperature, high-pressure conditions to overcome steric barriers .
Q. How does this compound perform in fluorescent sensor applications?
- Methodological Answer : The boronic ester and aldehyde groups enable conjugation into π-extended systems for sensing. For example, coupling with fluorescent dyes (e.g., naphthalene derivatives) via Knoevenagel condensation creates ratiometric sensors for reactive oxygen species. Fluorescence quenching studies in cell cultures (e.g., using WST-1 assays) validate intracellular applicability .
Q. What computational tools predict reactivity in catalytic cycles involving this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) model transition states for Suzuki-Miyaura coupling. Parameters like Hirshfeld charges on the bromine atom and frontier molecular orbital (FMO) analysis guide ligand design to enhance catalytic turnover .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
